
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one is a synthetic organic compound characterized by its complex structure, which includes a cyclohexene ring, multiple methyl groups, and a dihydropyranone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving dienes and dienophiles under specific conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the dihydropyranone moiety: This step may involve the use of lactonization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(6,6-Dimethyl-2-cyclohex-1-en-1-yl)-4-methyl-5,6-dihydro-2H-pyran-2-one: Lacks the deuterium and methyl-d3 groups.
6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl)-4-methyl-5,6-dihydro-2H-pyran-2-one: Lacks the 3,3-D2 groups.
Uniqueness
The presence of deuterium and methyl-d3 groups in 6-(6,6-Dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-D2)-4-methyl-5,6-dihydro-2H-pyran-2-one makes it unique, potentially affecting its chemical reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
2-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H22O2/c1-10-8-12(17-13(16)9-10)14-11(2)6-5-7-15(14,3)4/h9,12H,5-8H2,1-4H3/i2D3,6D2 |
Clé InChI |
CRRNWIDSIFBFBB-QKLSXCJMSA-N |
SMILES isomérique |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C2CC(=CC(=O)O2)C)(C)C)[2H] |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C2CC(=CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
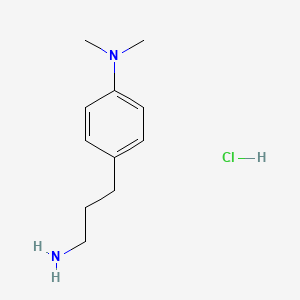
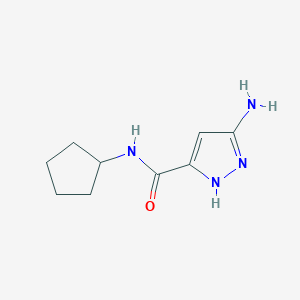
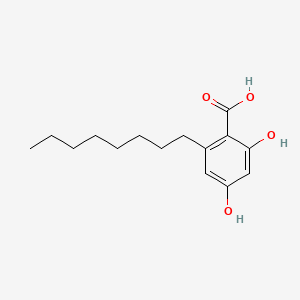
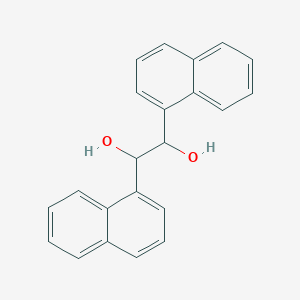
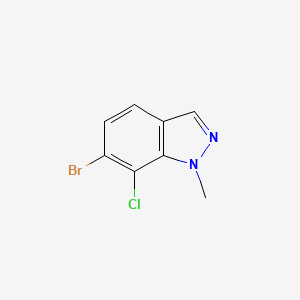
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)

![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
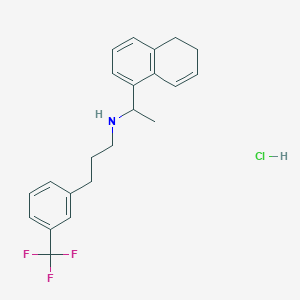
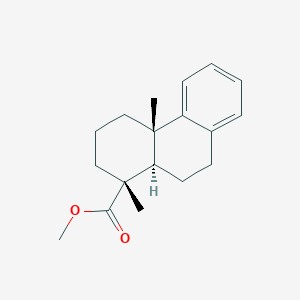
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
